L-ribulose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

L-Ribose Production

Scientific Field: Biochemistry and Biotechnology

Application Summary: L-Ribulose is a key chiral lead molecule for other rare sugars synthesis, especially used as the precursor for the L-ribose

Methods of Application: The bioconversion method becomes a good alternative approach to L-ribulose production.

Results or Outcomes: L-Ribose is the starting material for L-nucleoside derivative synthesis, which are often used as antiviral and anticancer drugs

L-Nucleoside Derivative Synthesis

Scientific Field: Pharmaceutical Chemistry

Application Summary: L-Ribulose is the starting material for L-nucleoside derivative synthesis These derivatives are often used as antiviral and anticancer drugs

Methods of Application: The biotechnological methods can produce L-ribose from biomass under environmentally friendly conditions.

Results or Outcomes: The L-nucleoside derivatives synthesized from L-ribose are used as antiviral drugs

Manufacture of L-Form Sugars and Antiviral Drugs

Application Summary: L-Ribulose, a kind of high-value rare sugar, could be utilized to manufacture L-form sugars and antiviral drugs

Methods of Application: L-Ribulose is generally produced from L-arabinose as a substrate

L-Form Sugars and Antiviral Drugs Manufacturing

Scientific Field: Biochemistry and Biotechnology

Application Summary: L-Ribulose, a high-value rare sugar, could be utilized to manufacture L-form sugars and antiviral drugs.

Methods of Application: L-Ribulose is generally produced from L-arabinose as a substrate.

Results or Outcomes: It is necessary to explore a new biological enzymatic method to produce L-ribulose.

Ribose-5-phosphate Isomerase Modification

Scientific Field: Applied Biochemistry and Biotechnology

Application Summary: Ribose-5-phosphate isomerase (Rpi) is an enzyme that can catalyze the reversible isomerization between L-ribose and L-ribulose, which is of great significance for the preparation of L-ribulose.

Methods of Application: In order to obtain highly active ribose-5-phosphate isomerase to manufacture L-ribulose, ribose-5-phosphate isomerase A (OsRpiA) from Ochrobactrum sp.

Results or Outcomes: A triple-mutant strain A10T/T32S/G101N with 160% activity was acquired.

Low-Caloric Sweetener

Scientific Field: Food Science

Application Summary: L-Ribulose is a rare sugar with relatively perspective.

Methods of Application: L-Ribulose can be synthesized through chemical procedures from L-arabinose, D-ribose, or D-mannono-1,4-lactone.

Results or Outcomes: The use of L-Ribulose as a low-caloric sweetener can help prevent high blood sugar and other diseases.

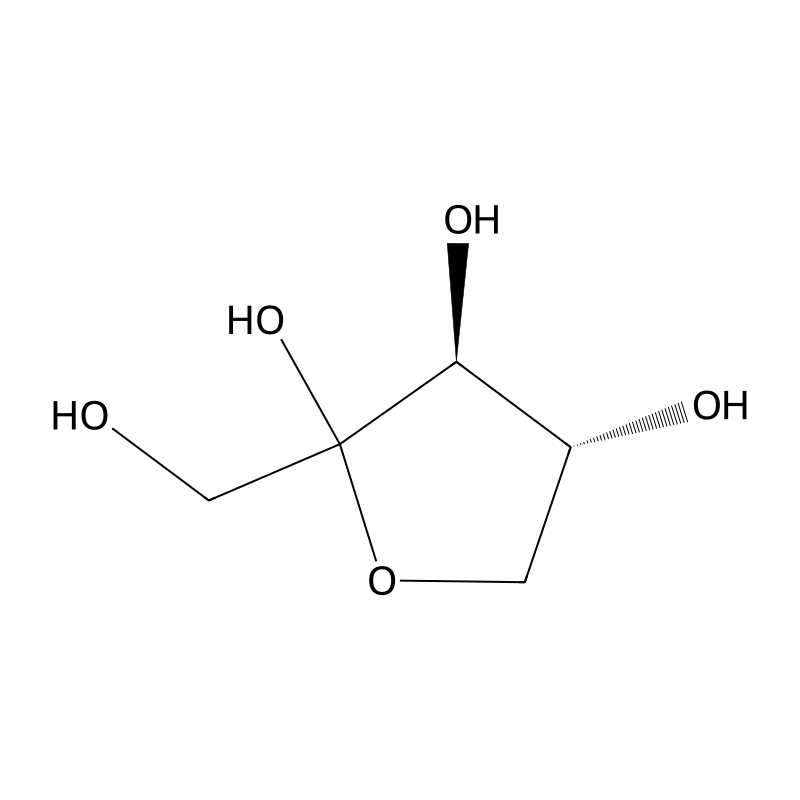

L-ribulose is a monosaccharide classified as a ketopentose, characterized by its five carbon atoms and a ketone functional group. Its chemical formula is C₅H₁₀O₅, and it exists as an enantiomer of D-ribulose. L-ribulose is also known by various names, including L-erythro-pentulose and L-arabinoketose. This compound plays a significant role in various biochemical pathways, notably in the metabolism of carbohydrates and the synthesis of other bioactive substances .

- Isomerization: It can be interconverted with D-ribose through the action of ribose isomerase enzymes. This reaction is crucial for the metabolism of pentoses in organisms .

- Phosphorylation: L-ribulose can be phosphorylated to form L-ribulose-1-phosphate, which is an important intermediate in various metabolic pathways .

- Carboxylation: In some pathways, L-ribulose can react with carbon dioxide, although this is more commonly associated with its D-form in photosynthesis .

L-ribulose exhibits various biological activities:

- Metabolic Role: It serves as a substrate for enzymes involved in carbohydrate metabolism, particularly in Escherichia coli where it acts as a metabolite .

- Potential Health Benefits: Some studies suggest that rare sugars like L-ribulose may have health benefits, including anti-diabetic properties and potential roles in weight management due to their low caloric value .

L-ribulose can be synthesized through several methods:

- Enzymatic Conversion: A common method involves the enzymatic conversion of L-arabinose to L-ribulose using specific enzymes such as L-arabinose isomerase. This bioconversion can be performed in one-pot reactions involving multiple enzymes .

- Chemical Synthesis: Although less common, chemical methods for synthesizing L-ribulose exist, typically involving complex organic synthesis techniques that may not be economically viable for large-scale production.

L-ribulose has several applications:

- Food Industry: Due to its low caloric content, it is explored as a sweetener and sugar substitute in food products.

- Pharmaceuticals: Its potential health benefits make it a candidate for use in dietary supplements aimed at managing blood sugar levels and obesity .

- Biotechnology: It is used in research settings for studying metabolic pathways and enzyme functions related to carbohydrate metabolism.

Research on L-ribulose interactions has highlighted its role in metabolic pathways involving other sugars:

- Metabolic Pathways: Studies have shown that L-ribulose interacts with various enzymes that facilitate its conversion to other sugars like D-ribose and D-arabitol, indicating its importance in carbohydrate metabolism .

- Enzyme Activity: The efficiency of enzymes such as ribose isomerase varies with different substrates, showcasing how L-ribulose's structure influences enzymatic activity and metabolic fluxes .

L-ribulose shares structural similarities with several other pentoses and hexoses. Here are some notable comparisons:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| D-Ribulose | Ketopentose | Commonly involved in photosynthesis as RuBP; more studied than L-ribulose. |

| D-Ribose | Aldopentose | An important component of nucleotides; widely recognized for its role in energy metabolism. |

| L-Arabinose | Aldopentose | Precursor to L-ribulose; utilized in various metabolic pathways. |

| D-Xylulose | Ketopentose | Similar structure but different biological roles; involved in pentose phosphate pathway. |

L-ribulose's uniqueness lies in its specific stereochemistry and its lesser-known role compared to its D-enantiomer and other similar sugars. Its potential applications as a low-calorie sweetener and health supplement further distinguish it from more commonly studied sugars like D-ribose and D-xylulose.

Solubility and Stability Under Varied Conditions

Fundamental Properties

L-Ribulose exhibits exceptional water solubility, with reported values of 1310 g/L at 25°C, classifying it as very soluble in aqueous media [4] [5]. The compound exists as a solid powder at room temperature but can appear as a viscous liquid under certain conditions [6] [7]. Its molecular weight is 150.13 g/mol with the molecular formula C₅H₁₀O₅ [8] [1] [9] [10].

| Property | Value | Conditions |

|---|---|---|

| Water Solubility | 1310 g/L | 25°C |

| Density | 1.40-1.711 g/cm³ | Standard conditions |

| Boiling Point | 364.2-469.1°C | Atmospheric pressure |

| Flash Point | 174.1°C | Closed cup method |

| Optical Activity | [α]/D +14.5±3.0° | c = 0.1 in H₂O |

pH Stability Range

L-Ribulose demonstrates good stability across physiological pH ranges. The compound exhibits optimal stability in the pH range of 6-9, making it compatible with most biological systems [11] [12] [13]. The pKa value for the strongest acidic group is reported as 10.29, indicating weak acidic properties [5]. This chemical behavior is characteristic of ketose sugars, where the carbonyl group can participate in various chemical equilibria.

Temperature Stability

The thermal stability of L-ribulose varies significantly depending on the application context. In enzymatic systems, optimal activity is observed at temperatures of 70-75°C [11] [12] [14], while chemical decomposition occurs above 100°C [15] [16]. The compound's flash point at 174.1°C provides guidance for safe handling procedures [1] [17]. For storage purposes, L-ribulose requires refrigeration at -20°C under inert atmosphere conditions to maintain stability [6] [2] [18].

Chemical Stability Considerations

L-Ribulose, like other reducing sugars, is susceptible to oxidation and requires protection from light and air exposure. The compound exhibits moderate thermal stability up to its flash point but becomes unstable at higher temperatures. Storage under inert atmosphere conditions significantly extends shelf life and prevents degradation products formation.

| Stability Parameter | Assessment | Recommendations |

|---|---|---|

| pH Range (6-9) | Good | Compatible with physiological conditions |

| High Temperature (>100°C) | Poor | Avoid high-temperature processing |

| Oxidation | Susceptible | Use inert atmosphere/antioxidants |

| Light Exposure | Moderate sensitivity | Store in amber containers |

| Cold Storage (-20°C) | Excellent | Standard storage requirement |

Thermodynamic Analysis of Isomerization Equilibria

L-Arabinose to L-Ribulose Isomerization

The isomerization of L-arabinose to L-ribulose represents a fundamental biotransformation with significant thermodynamic limitations. Under standard enzymatic conditions (pH 8.0, 70°C), the equilibrium conversion reaches only 19% [12], indicating an unfavorable thermodynamic equilibrium for L-ribulose formation. However, the introduction of borate as a complexing agent dramatically alters this equilibrium.

Research demonstrates that borate addition shifts the equilibrium significantly in favor of L-ribulose production. Under optimized conditions with borate (pH >9, >50°C), conversion yields increase to 75% [19] [20]. This remarkable improvement occurs through the formation of stable L-ribulose-borate complexes, effectively removing the product from the equilibrium and driving the reaction forward.

L-Ribose to L-Ribulose Conversion

The reverse isomerization from L-ribose to L-ribulose exhibits more favorable thermodynamic parameters. Wild-type enzymes achieve 70% conversion under optimal conditions (70-75°C, pH 7.0) [14] [21]. Genetic engineering approaches have further enhanced these parameters, with the R142N mutant achieving 71% conversion and demonstrating superior catalytic efficiency (kcat/Km: 579 mM⁻¹s⁻¹ compared to 375 mM⁻¹s⁻¹ for wild-type) [14].

| Isomerization System | Temperature | pH | Conversion | kcat/Km (mM⁻¹s⁻¹) |

|---|---|---|---|---|

| L-Arabinose → L-Ribulose | 70°C | 8.0 | 19% | Enhanced at higher T |

| L-Arabinose → L-Ribulose (borate) | >50°C | >9 | 75% | Equilibrium shifted |

| L-Ribose → L-Ribulose (wild-type) | 70-75°C | 7.0 | 70% | 375 |

| L-Ribose → L-Ribulose (R142N) | 70°C | 7.0 | 71% | 579 |

Kinetic and Thermodynamic Parameters

The thermodynamic analysis reveals that temperature plays a crucial role in isomerization equilibria. Higher temperatures generally favor ketose formation, consistent with the endothermic nature of aldose-to-ketose conversions [11] [12] [14]. The activation energies for these transformations are enzyme-dependent, with thermostable variants showing enhanced performance at elevated temperatures.

Chemical Catalyst Systems

Alternative chemical catalysis using basic amino acids provides insight into non-enzymatic thermodynamic behavior. Arginine-catalyzed isomerization at 110°C achieves 8.5% yield within 10 minutes [15] [16], while lysine and histidine show lower efficiencies. These systems operate under harsh conditions and produce colored by-products, limiting their practical applications.

Borate Complexation Effects on Yield Optimization

Mechanism of Borate Enhancement

Borate complexation represents the most effective strategy for L-ribulose yield optimization. The mechanism involves preferential binding of borate to L-ribulose over the starting aldose substrate, creating a thermodynamic driving force for product formation [22] [19] [23]. This complexation occurs through interaction with cis-diol groups present in the furanose form of L-ribulose.

The borate anion (B(OH)₄⁻) forms stable complexes with ketose sugars at alkaline pH values (>8), where the borate concentration exceeds that of boric acid [23] [24]. The complex formation effectively removes L-ribulose from the reaction equilibrium, allowing continued substrate conversion until equilibrium is reestablished at higher product concentrations.

Optimization Parameters

Systematic optimization studies have established optimal borate concentrations for maximum L-ribulose yield. The most effective systems employ borate concentrations of 500 mM for L-arabinose conversion, achieving 70% conversion under optimized conditions (48°C, pH 8) [22]. Higher borate concentrations can inhibit the reaction by complexing with the substrate, reducing available material for conversion.

| System | Substrate | Borate Concentration | Temperature | pH | Yield Enhancement |

|---|---|---|---|---|---|

| L. plantarum cells | L-Arabinose | 500 mM | 48°C | 8 | 70% conversion |

| E. coli BLAI | L-Arabinose | High ratio | >50°C | >9 | 75% conversion |

| Fed-batch process | L-Arabinose | 500 mM optimized | 48°C | 8 | 70% conversion |

Process Engineering Considerations

The implementation of borate complexation in industrial processes requires careful consideration of downstream purification requirements. After L-ribulose-borate complex formation and purification, the complex must be dissociated to recover the free L-ribulose product [22]. This typically involves pH adjustment or ion-exchange chromatography to remove borate ions.

Comparative Analysis with Other Sugar Systems

The borate enhancement effect extends beyond L-ribulose to other rare sugar productions. D-Psicose production from D-fructose shows similar enhancement, with optimal borate-to-substrate ratios of 0.6 providing 2-fold yield increases [23] [24]. These comparative studies confirm that borate complexation represents a general strategy for ketose production optimization.

Molecular Basis of Selectivity

Theoretical studies reveal that the stability of borate-sugar complexes depends on hydrogen bonding patterns and spatial arrangements of hydroxyl groups [25] [26]. L-Ribulose forms particularly stable borate complexes due to favorable hydrogen bonding between the ribose 3-OH group and negatively charged borate oxygen atoms. This selectivity provides the thermodynamic basis for the observed yield enhancements.

The optimization of L-ribulose production through borate complexation represents a successful example of chemical equilibrium manipulation for biotechnological applications. The combination of enzymatic specificity with chemical equilibrium shifting provides a powerful tool for rare sugar production, achieving conversions that would be impossible through enzymatic catalysis alone.

Industrial Applications and Scale-Up

Commercial implementation of borate-enhanced L-ribulose production has demonstrated scalability and economic viability. Continuous production systems using immobilized enzymes in the presence of borate maintain high conversion rates over extended periods [22] [19]. The ability to recycle both enzyme and borate components makes these processes attractive for industrial rare sugar production.

Purity

Physical Description

XLogP3

Exact Mass

Appearance

Storage

UNII

Other CAS

488-84-6

Dates

2: Jaskulak M, Rorat A, Grobelak A, Kacprzak M. Antioxidative enzymes and expression of rbcL gene as tools to monitor heavy metal-related stress in plants. J Environ Manage. 2018 Jul 15;218:71-78. doi: 10.1016/j.jenvman.2018.04.052. Epub 2018 Apr 14. PubMed PMID: 29665488.

3: Li X, Zhong S, Chen W, Fatima SA, Huang Q, Li Q, Tan F, Luo P. Transcriptome Analysis Identifies a 140 kb Region of Chromosome 3B Containing Genes Specific to Fusarium Head Blight Resistance in Wheat. Int J Mol Sci. 2018 Mar 14;19(3). pii: E852. doi: 10.3390/ijms19030852. PubMed PMID: 29538315; PubMed Central PMCID: PMC5877713.

4: Fleming EJ, Woyke T, Donatello AR, Kuypers MMM, Sczyrba A, Littmann S, Emerson D. Insights into the fundamental physiology of the uncultured Fe-oxidizing bacterium Leptothrix ochracea. Appl Environ Microbiol. 2018 Feb 16. pii: AEM.02239-17. doi: 10.1128/AEM.02239-17. [Epub ahead of print] PubMed PMID: 29453262; PubMed Central PMCID: PMC5930342.

5: Yeo IS, Shim WY, Kim JH. Construction of genetically engineered Candida tropicalis for conversion of l-arabinose to l-ribulose. J Biotechnol. 2018 May 20;274:9-14. doi: 10.1016/j.jbiotec.2018.01.019. Epub 2018 Jan 31. PubMed PMID: 29407417.

6: Valegård K, Hasse D, Andersson I, Gunn LH. Structure of Rubisco from Arabidopsis thaliana in complex with 2-carboxyarabinitol-1,5-bisphosphate. Acta Crystallogr D Struct Biol. 2018 Jan 1;74(Pt 1):1-9. doi: 10.1107/S2059798317017132. Epub 2018 Jan 1. PubMed PMID: 29372894; PubMed Central PMCID: PMC5786004.

7: Lin PC, Saha R, Zhang F, Pakrasi HB. Metabolic engineering of the pentose phosphate pathway for enhanced limonene production in the cyanobacterium Synechocysti s sp. PCC 6803. Sci Rep. 2017 Dec 13;7(1):17503. doi: 10.1038/s41598-017-17831-y. PubMed PMID: 29235513; PubMed Central PMCID: PMC5727528.

8: Lu Z, Pan Y, Hu W, Cong R, Ren T, Guo S, Lu J. The photosynthetic and structural differences between leaves and siliques of Brassica napus exposed to potassium deficiency. BMC Plant Biol. 2017 Dec 11;17(1):240. doi: 10.1186/s12870-017-1201-5. PubMed PMID: 29228924; PubMed Central PMCID: PMC5725657.

9: Silva SR, Gibson R, Adamec L, Domínguez Y, Miranda VFO. Molecular phylogeny of bladderworts: A wide approach of Utricularia (Lentibulariaceae) species relationships based on six plastidial and nuclear DNA sequences. Mol Phylogenet Evol. 2018 Jan;118:244-264. doi: 10.1016/j.ympev.2017.10.010. Epub 2017 Oct 18. PubMed PMID: 29054811.

10: Agafonova NV, Kaparullina EN, Trotsenko YA, Doronina NV. Ancylobacter sonchi sp. nov., a novel methylotrophic bacterium frоm roots of Sonchus arvensis L. Int J Syst Evol Microbiol. 2017 Nov;67(11):4552-4558. doi: 10.1099/ijsem.0.002330. Epub 2017 Oct 6. PubMed PMID: 28984222.

11: Fusaro L, Palma A, Salvatori E, Basile A, Maresca V, Asadi Karam E, Manes F. Functional indicators of response mechanisms to nitrogen deposition, ozone, and their interaction in two Mediterranean tree species. PLoS One. 2017 Oct 3;12(10):e0185836. doi: 10.1371/journal.pone.0185836. eCollection 2017. PubMed PMID: 28973038; PubMed Central PMCID: PMC5626521.

12: Verma P, Khan SA, Masood N, Manika N, Sharma A, Verma N, Luqman S, Mathur AK. Differential rubisco content and photosynthetic efficiency of rol gene integrated Vinca minor transgenic plant: Correlating factors associated with morpho-anatomical changes, gene expression and alkaloid productivity. J Plant Physiol. 2017 Dec;219:12-21. doi: 10.1016/j.jplph.2017.09.004. Epub 2017 Sep 20. PubMed PMID: 28957691.

13: Tseng WC, Wu TJ, Chang YJ, Cheng HW, Fang TY. Overexpression and characterization of a recombinant l-ribose isomerase from Actinotalea fermentans ATCC 43279. J Biotechnol. 2017 Oct 10;259:168-174. doi: 10.1016/j.jbiotec.2017.07.023. Epub 2017 Jul 24. PubMed PMID: 28751273.

14: Collado-Vides L, Duran A, Armenis E, Cassano V, Burkepile D, Shantz AA, Palma L, Díaz-Larrea J, Sentíes A, Fujii MT. Seasonal recruitment and survival strategies of Palisada cervicornis comb. nov. (Ceramiales, Rhodophyta) in coral reefs. J Phycol. 2017 Oct;53(5):1087-1096. doi: 10.1111/jpy.12567. Epub 2017 Aug 15. PubMed PMID: 28733994.

15: Jiao L, Wang L, Zhou Q, Huang X. Stomatal and non-stomatal factors regulated the photosynthesis of soybean seedlings in the present of exogenous bisphenol A. Ecotoxicol Environ Saf. 2017 Nov;145:150-160. doi: 10.1016/j.ecoenv.2017.07.028. Epub 2017 Aug 30. PubMed PMID: 28732298.

16: Pan SR, Pan XL, Pan QY, Shi YH, Zhang L, Fan Y, Xue YR. Ne2 encodes protein(s) and the altered RuBisCO could be the proteomics leader of hybrid necrosis in wheat (Triticum aestivum L.). J Genet. 2017 Jun;96(2):261-271. PubMed PMID: 28674225.

17: Li CP, Qi YP, Zhang J, Yang LT, Wang DH, Ye X, Lai NW, Tan LL, Lin D, Chen LS. Magnesium-deficiency-induced alterations of gas exchange, major metabolites and key enzymes differ among roots, and lower and upper leaves of Citrus sinensis seedlings. Tree Physiol. 2017 Nov 1;37(11):1564-1581. doi: 10.1093/treephys/tpx067. PubMed PMID: 28633366.

18: Lin ZH, Zhong QS, Chen CS, Ruan QC, Chen ZH, You XM. Carbon dioxide assimilation and photosynthetic electron transport of tea leaves under nitrogen deficiency. Bot Stud. 2016 Dec;57(1):37. doi: 10.1186/s40529-016-0152-8. Epub 2016 Nov 17. PubMed PMID: 28597447; PubMed Central PMCID: PMC5432892.

19: Smolinska B, Szczodrowska A, Leszczynska J. Protein changes in Lepidium sativum L. exposed to Hg during soil phytoremediation. Int J Phytoremediation. 2017 Aug 3;19(8):765-773. doi: 10.1080/15226514.2017.1284754. PubMed PMID: 28448157.

20: Sui X, Shan N, Hu L, Zhang C, Yu C, Ren H, Turgeon R, Zhang Z. The complex character of photosynthesis in cucumber fruit. J Exp Bot. 2017 Mar 1;68(7):1625-1637. doi: 10.1093/jxb/erx034. PubMed PMID: 28369547; PubMed Central PMCID: PMC5441898.

Explore Compound Types